molecular formula C22H27N5O3 B2781210 6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878422-05-0

6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2781210
CAS RN: 878422-05-0
M. Wt: 409.49
InChI Key: GZHGALMGBATRFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C22H27N5O3. The structure includes various functional groups, including an ethoxypropyl group, a methylphenyl group, and a purinoimidazole dione group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (409.49) and its molecular formula (C22H27N5O3). Other properties such as density, melting point, and boiling point were not found in the search results .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have explored urease inhibitors to mitigate these conditions. The compound could potentially serve as a potent anti-urease agent. Its inhibitory activity against jack bean urease (JBU) has been evaluated, with an IC50 range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM . This property makes it relevant for therapeutic applications targeting urease-related disorders.

Dinucleating Ligands

The compound’s structure suggests it could act as a dinucleating ligand. Dinucleating ligands coordinate with similar or dissimilar metal ions to form dinuclear complexes. These complexes mimic metalloenzyme active sites and have applications in catalysis, small molecule activation, and electronic properties studies . While further research is needed, this compound’s potential as a ligand warrants exploration.

Chemical Synthesis and Derivatives

The compound’s synthesis involves a three-step process starting from 2,6-bis(hydroxymethyl)-4-methylphenol. No protecting groups are required, and the conditions are mild . Researchers have also synthesized derivatives, such as compounds 2 and 3, which share the same ligand type as the original compound . Investigating modifications to the lateral chains and azomethine linkages may yield ligands with specific desired structures.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the mechanism of action could vary depending on the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

6-(3-ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-5-30-12-8-11-25-16(3)13-26-18-19(23-21(25)26)24(4)22(29)27(20(18)28)14-17-10-7-6-9-15(17)2/h6-7,9-10,13H,5,8,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHGALMGBATRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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